Product packaging for Z-Phe-Lys(Boc)-COCH2Cl(Cat. No.:)

Z-Phe-Lys(Boc)-COCH2Cl

Cat. No.: B1518355
M. Wt: 560.1 g/mol
InChI Key: IFWBBOHDSVOIDW-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Enzyme Inhibition Strategies in Chemical Biology

Enzyme inhibitors are crucial for regulating biological pathways and are fundamental in drug discovery. researchgate.net They can be broadly categorized based on their mechanism of action. itmedicalteam.pl Common strategies in chemical biology for enzyme inhibition include:

Reversible Inhibition : This involves the non-covalent binding of an inhibitor to an enzyme. This category is further divided into:

Competitive Inhibition : The inhibitor binds to the active site, preventing the substrate from binding. researchgate.net

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. researchgate.net

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. researchgate.net

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Irreversible Inhibition : This type of inhibition occurs when the inhibitor forms a stable, covalent bond with the enzyme, permanently deactivating it. ethernet.edu.et Halomethyl ketones are a prime example of irreversible inhibitors. medcraveonline.com These inhibitors are often designed to be highly specific for their target enzyme to minimize off-target effects. ethernet.edu.et

Structure-Based Drug Design : This rational approach uses the three-dimensional structure of a target enzyme to design inhibitors that fit precisely into the active site. itmedicalteam.pl

Fragment-Based Drug Discovery : This method identifies small, low-affinity molecules ("fragments") that bind to the enzyme, which are then optimized and linked together to create more potent inhibitors. nih.gov

The search for novel enzyme inhibitors is a central focus in chemical biology and the initial stages of developing new therapeutic agents. nih.gov

Historical Context and Significance of Halomethyl Ketones in Protease Research

Halomethyl ketones were among the earliest active site-directed inhibitors developed for proteases. medcraveonline.com Their development was a significant milestone, driven by the need to understand the mechanisms of protease action. iaea.org

In the early 1960s, compounds like N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and N-tosyl-L-lysine chloromethyl ketone (TLCK) were created as specific inhibitors for the serine proteases chymotrypsin (B1334515) and trypsin, respectively. medcraveonline.com This demonstrated the principle of achieving specificity by designing the inhibitor's peptide portion to mimic the enzyme's preferred substrate. iaea.org

The key to their function is the chloromethyl ketone group, which acts as an alkylating agent. medcraveonline.com For serine proteases, the inhibitor first forms a reversible complex with the enzyme. iaea.org Then, a histidine residue in the active site, which is normally involved in the catalytic process, is alkylated by the chloromethyl ketone, leading to irreversible inactivation. iaea.orgfao.org Peptidyl chloromethyl ketones have also been shown to inactivate cysteine proteases by alkylating the active site cysteine residue. fao.orgnih.gov

The high reactivity of chloromethyl ketones has sometimes raised concerns for in vivo applications, leading to the development of less reactive analogs like fluoromethyl ketones (FMKs). fao.orgmdpi.com Nonetheless, the development of peptidyl chloromethyl ketones established a powerful method for creating highly selective affinity labels for proteases, paving the way for new classes of potential therapeutic agents. iaea.org These compounds remain vital tools in biochemical research for studying protease function and specificity. fao.org

Structural Classification of Z-Phe-Lys(Boc)-COCH2Cl within Peptidomimetic Inhibitors

This compound is structurally classified as a peptidomimetic inhibitor. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to improve properties like stability and bioavailability. nih.gov

There are several classification systems for peptidomimetics. One common system is based on their structural similarity to the parent peptide: nih.govacs.org

Class A : These are most similar to the original peptide, featuring minimal modifications such as changes to side chains or the backbone to stabilize the structure. acs.org

Class B : These result from more significant modifications, including the introduction of unnatural amino acids or major alterations to the backbone. acs.org

Class C : These have highly modified structures where the peptide backbone is completely replaced by a small molecule scaffold, yet they retain the spatial arrangement of the original side chains. nih.gov

Class D : These have the least similarity to the parent peptide and are often developed from Class C mimetics. acs.org

This compound can be categorized as a Class A peptidomimetic . It is composed of a dipeptide sequence (Phenylalanine-Lysine) that is recognized by specific proteases. The "Z" (carboxybenzyl) and "Boc" (tert-butyloxycarbonyl) groups are protecting groups, and the reactive chloromethyl ketone (-COCH2Cl) is the "warhead" that irreversibly binds to the target enzyme. The core peptide structure is largely retained, placing it firmly in the class of peptidomimetics that are very similar to the natural peptide substrate. acs.org

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C29H38ClN3O6 nih.gov
Molecular Weight 560.1 g/mol nih.gov
IUPAC Name benzyl N-[(2S)-1-[[(3S)-1-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate nih.gov
CAS Number 1456879-69-8 nih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38ClN3O6 B1518355 Z-Phe-Lys(Boc)-COCH2Cl

Properties

Molecular Formula

C29H38ClN3O6

Molecular Weight

560.1 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(3S)-1-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C29H38ClN3O6/c1-29(2,3)39-27(36)31-17-11-10-16-23(25(34)19-30)32-26(35)24(18-21-12-6-4-7-13-21)33-28(37)38-20-22-14-8-5-9-15-22/h4-9,12-15,23-24H,10-11,16-20H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t23-,24-/m0/s1

InChI Key

IFWBBOHDSVOIDW-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CCl)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

sequence

FX

Origin of Product

United States

Synthetic Methodologies for Z Phe Lys Boc Coch2cl and Analogs

Peptide Synthesis Strategies for Chloromethyl Ketone Conjugates

The construction of peptide chloromethyl ketones like Z-Phe-Lys(Boc)-COCH2Cl traditionally relies on well-established peptide synthesis strategies, which are adapted to accommodate the reactive chloromethyl ketone moiety.

Solution-Phase Synthesis Approaches for Peptide-Derived Inhibitors

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and versatile method for creating peptide-derived inhibitors. bachem.com This approach involves the stepwise addition of amino acids in a homogenous solution, allowing for the isolation and purification of intermediates at each stage. bachem.com This is particularly advantageous for complex syntheses like that of this compound, as it ensures the purity of the peptide backbone before the introduction of the reactive chloromethyl ketone.

In a typical solution-phase synthesis, the C-terminal amino acid is protected at its carboxyl group, while the N-terminal amino acid has a temporary protecting group on its amino group. bachem.com Coupling is achieved using a variety of reagents to form the peptide bond. The process is repeated until the desired peptide sequence is assembled. bachem.com For peptide chloromethyl ketones, the final step involves the derivatization of the C-terminal carboxyl group into the chloromethyl ketone "warhead." google.com

A common strategy involves the use of active esters, such as hydroxysuccinimide esters (OSu), which facilitate efficient coupling in solution. bachem.com The modular nature of solution-phase synthesis also allows for the synthesis of peptide fragments that can be later combined, a useful strategy for producing a variety of related inhibitors. bachem.com

Protecting Group Chemistry in this compound Synthesis

The success of synthesizing this compound hinges on a carefully planned protecting group strategy. Protecting groups are temporary chemical modifications that mask reactive functional groups on amino acids, preventing unwanted side reactions during peptide bond formation. peptide.com In the case of this compound, the choice of protecting groups for the N-terminus of phenylalanine and the side chain of lysine (B10760008) is critical.

The protecting groups used in this compound are the benzyloxycarbonyl (Z or Cbz) group for the N-terminus of phenylalanine and the tert-butoxycarbonyl (Boc) group for the ε-amino group of the lysine side chain. fiveable.menih.gov The selection of these two groups is a prime example of an orthogonal protection strategy, where each group can be removed under specific conditions without affecting the other. ug.edu.pliris-biotech.de

The benzyloxycarbonyl (Z) group is a well-established protecting group in solution-phase peptide synthesis. peptide.comug.edu.pl It is stable to the basic and mildly acidic conditions often used in peptide synthesis. ug.edu.pl The Z group is typically removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. fiveable.meug.edu.pl

The tert-butoxycarbonyl (Boc) group , on the other hand, is labile to moderately strong acids, such as trifluoroacetic acid (TFA). fiveable.meiris-biotech.de This difference in lability is the cornerstone of their orthogonality. In the synthesis of this compound, the Z group protects the main peptide chain's N-terminus, while the Boc group protects the lysine side chain. This allows for the selective deprotection of either group to perform further chemical modifications if needed. For instance, the Boc group can be removed to attach a molecule to the lysine side chain while the Z-protected N-terminus remains intact.

The combination of Z and Boc protecting groups is a common strategy in solution-phase synthesis. bachem.com This "Boc/Bzl" or "Z/tBu" strategy allows for controlled, stepwise synthesis and the creation of complex peptide structures. bachem.comfiveable.me

Protecting GroupAbbreviationStructureRemoval Conditions
BenzyloxycarbonylZ or CbzC₆H₅CH₂OCO-Catalytic Hydrogenolysis, Strong Acid (e.g., HBr/AcOH) fiveable.meug.edu.pl
tert-ButoxycarbonylBoc(CH₃)₃COCO-Moderate Acid (e.g., Trifluoroacetic Acid) fiveable.me

While this compound utilizes the Z/Boc strategy, it is important to consider the challenges associated with the more modern Fluorenylmethyloxycarbonyl (Fmoc) protecting group, especially when dealing with reactive electrophiles like chloromethyl ketones. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-lability, typically being removed with a secondary amine like piperidine. acs.orgescholarship.org

However, this standard deprotection method poses significant challenges when synthesizing peptides with electrophilic warheads. The basic conditions required for Fmoc removal can lead to undesirable side reactions. acs.orgescholarship.org The newly liberated primary amine can react with the electrophilic chloromethyl ketone of another peptide molecule, leading to oligomerization and other byproducts. acs.orgescholarship.org Furthermore, the secondary amine used for deprotection can also act as a nucleophile and react with the chloromethyl ketone. acs.org

Recent innovations have sought to overcome these challenges. One novel approach is the use of hydrogenolysis under mildly acidic conditions to deprotect the Fmoc group. acs.orgescholarship.org This method avoids the use of basic conditions and in situ protonates the newly formed amine, preventing it from reacting with the electrophilic warhead. acs.org This strategy has been shown to be compatible with acid-sensitive groups like Boc, demonstrating its potential for the synthesis of complex and sensitive peptide inhibitors. acs.orgescholarship.org

Chemical Derivatization to the Chloromethyl Ketone Warhead

The final and critical step in the synthesis of this compound is the formation of the chloromethyl ketone moiety from the C-terminal carboxylic acid of the dipeptide. The most traditional and widely used method for this transformation involves the use of diazomethane (B1218177). google.comnih.gov

The process generally proceeds in two steps:

Formation of a Diazomethyl Ketone: The protected peptide's C-terminal carboxylic acid is first activated, often by forming a mixed anhydride (B1165640) with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine. tandfonline.com This activated intermediate is then reacted with diazomethane (CH₂N₂) to yield a diazomethyl ketone. tandfonline.commdpi.com

Conversion to Chloromethyl Ketone: The resulting diazomethyl ketone is then treated with anhydrous hydrogen chloride (HCl), typically in an inert solvent like diethyl ether, to produce the final chloromethyl ketone. google.comnih.gov

While effective, the use of diazomethane requires caution due to its explosive and toxic nature.

Considerations for Scaled-Up Synthesis for Research Applications

Transitioning the synthesis of peptide inhibitors like this compound from a small laboratory scale to a larger scale for extensive research applications presents several challenges. escholarship.org Reproducibility, yield, and purification are key considerations.

For complex molecules, solution-phase synthesis can be more amenable to scale-up than solid-phase synthesis, as it avoids issues related to resin capacity and reaction kinetics on a solid support. bachem.com However, purification at each step of a solution-phase synthesis can be time-consuming and lead to material loss.

When scaling up, it is crucial to optimize reaction conditions to maximize yield and minimize the formation of byproducts. This includes careful control of temperature, reaction times, and the stoichiometry of reagents. The purification of the final product, often through techniques like preparative high-performance liquid chromatography (HPLC), can become a bottleneck in the scale-up process. escholarship.org Therefore, developing a synthetic route that minimizes the need for extensive purification is highly desirable. For instance, a synthesis that results in a crystalline product that can be purified by simple recrystallization would be advantageous for large-scale production.

Mechanism of Action and Enzyme Target Identification

Irreversible Covalent Inhibition Mechanism of Peptidyl Chloromethyl Ketones

Peptidyl chloromethyl ketones are a class of irreversible inhibitors that function as affinity labels for certain proteases. Their mechanism involves an initial, reversible binding to the enzyme's active site, driven by interactions between the peptide part of the inhibitor and the enzyme's substrate-binding pockets. This is followed by an irreversible chemical reaction that permanently inactivates the enzyme.

Electrophilic Reactivity of the Chloromethyl Ketone Moiety

The core of the inhibitory action lies in the chloromethyl ketone (CMK) functional group. The presence of the chlorine atom, an effective leaving group, adjacent to a carbonyl group makes the terminal carbon highly electrophilic. This electrophilicity is crucial for the subsequent covalent modification of the target enzyme. While highly reactive, this property can sometimes lead to a lack of specificity, as the inhibitor may react with other nucleophilic biomolecules. mdpi.com

Covalent Adduct Formation with Active Site Residues

Once the peptidyl portion of the inhibitor has guided it to the active site of a target protease, the electrophilic carbon of the chloromethyl ketone is positioned to react with a nucleophilic residue within the catalytic center of the enzyme. For serine proteases, this is typically a histidine residue of the catalytic triad. researchgate.net In the case of cysteine proteases, the highly nucleophilic thiol group of the active site cysteine is the target. The reaction results in the formation of a stable covalent bond, effectively and irreversibly inactivating the enzyme. This alkylation of the active site residue disrupts the catalytic machinery of the protease.

Specificity and Selectivity Profiling of Z-Phe-Lys(Boc)-COCH2Cl and Related Inhibitors

The specificity of a peptidyl chloromethyl ketone inhibitor is primarily determined by its amino acid sequence, which dictates its affinity for the substrate-binding pockets of different proteases.

Target Cysteine Proteases (e.g., Cathepsin B, Legumain)

Cathepsin B: This lysosomal cysteine protease is a known target for various peptidyl inhibitors. For instance, the related inhibitor Z-Arg-Lys-AOMK, which also features a P2 Arginine and a P1 Lysine (B10760008), has been shown to be a potent irreversible inhibitor of cathepsin B. nih.gov Given the substrate preferences of cathepsin B, it is highly probable that this compound also acts as an inhibitor of this enzyme.

Legumain: Legumain is another cysteine protease with a distinct substrate specificity, preferring an asparagine residue at the P1 position. While this compound is unlikely to be a potent legumain inhibitor due to its P1 lysine, aza-asparagine chloromethylketones have been developed as potent and selective inhibitors of legumain, demonstrating that the chloromethyl ketone warhead is effective against this class of enzymes when coupled with an appropriate peptide sequence. researchgate.net

Interactions with Serine Proteases (e.g., α-Chymotrypsin, Rhomboids, Cucumisin)

Peptidyl chloromethyl ketones are also well-established inhibitors of serine proteases.

α-Chymotrypsin: This digestive serine protease preferentially cleaves peptide bonds after bulky hydrophobic amino acids like phenylalanine. The presence of a phenylalanine residue at the P2 position of this compound suggests a potential for interaction with the S2 subsite of α-chymotrypsin. Studies with other peptide chloromethyl ketones have demonstrated effective inhibition of chymotrypsin (B1334515). acs.org

Rhomboids: These are intramembrane serine proteases. While various small molecules have been investigated as rhomboid inhibitors, including peptidyl chloromethyl ketones, the development of potent and selective inhibitors has been challenging. The suitability of the P1 lysine in this compound for rhomboid inhibition is not established, as some studies suggest that the P1 position is not ideal for larger amino acids in these enzymes. uni-duesseldorf.de

Cucumisin: This plant-derived serine protease from the subtilisin family is effectively inhibited by peptidyl chloromethyl ketones. A study using Z-Ala-Ala-Pro-Phe-chloromethyl ketone demonstrated that this inhibitor covalently modifies a reactive histidine residue in the active site of cucumisin, leading to its inactivation. nih.govoup.comjst.go.jp This indicates that serine proteases with similar substrate specificities could be targets for related inhibitors.

pH-Dependent Selectivity in Protease Inhibition

The activity of both proteases and their inhibitors can be significantly influenced by pH. This is due to changes in the protonation state of amino acid residues in the enzyme's active site and on the inhibitor itself.

Cathepsin B, for example, is active over a broad pH range, from the acidic environment of the lysosome (around pH 4.6) to the neutral pH of the cytosol (around pH 7.2). nih.gov The potency of some inhibitors against cathepsin B has been shown to be highly pH-dependent. For instance, the inhibitor CA-074 is over 100-fold more potent at pH 4.6 than at pH 7.2. escholarship.orgnih.govsigmaaldrich.com Conversely, the inhibitor Z-Arg-Lys-AOMK displays a 115-fold greater potency at the neutral pH of 7.2 compared to the acidic pH 4.6. nih.govnih.gov This pH-dependent inhibition is often attributed to ionic interactions between the inhibitor and specific residues in the enzyme's active site. nih.govsigmaaldrich.com It is therefore plausible that the inhibitory activity of this compound against its target proteases would also exhibit a degree of pH-dependent selectivity.

Interactive Data Table: pH-Dependent Inhibition of Cathepsin B by Related Inhibitors

The following table summarizes the pH-dependent inhibitory constants for well-characterized inhibitors of Cathepsin B, illustrating the principle of pH-dependent selectivity.

InhibitorTarget EnzymepHIC50 (nM)K_I (nM)k_inact/K_I (M⁻¹s⁻¹)
CA-074Cathepsin B4.66--
CA-074Cathepsin B5.544--
CA-074Cathepsin B7.2723--
Z-Arg-Lys-AOMKCathepsin B4.6-150001.8 x 10³
Z-Arg-Lys-AOMKCathepsin B7.2201301.1 x 10⁵

Data sourced from multiple studies for comparative purposes. nih.govresearchgate.net

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic characterization of an enzyme inhibitor provides crucial insights into its potency, mechanism, and specificity. For the compound this compound, a peptidyl chloromethylketone, the primary mechanism of action is irreversible inhibition of specific proteases, particularly those within the cysteine and serine protease families. The presence of the chloromethylketone (CMK) reactive group, or "warhead," is central to its inhibitory activity.

The specificity of this compound is largely dictated by its peptide sequence, Z-Phe-Lys(Boc)-. This sequence mimics the natural substrate of certain proteases, allowing the inhibitor to bind to the enzyme's active site. Once bound, the chloromethylketone moiety is positioned to react with a nucleophilic residue in the active site, typically a cysteine thiol or a histidine imidazole (B134444) nitrogen. This reaction results in the formation of a stable, covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation of the enzyme.

While detailed research findings and specific kinetic data for the interaction of this compound with its target enzymes are not extensively available in the public domain, the kinetic behavior can be inferred from studies on closely related peptidyl chloromethylketones. The inactivation process generally follows a two-step model:

Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by an inhibition constant, Ki.

E + I ⇌ E·I

Irreversible Covalent Modification: Following the initial binding, the chloromethylketone group reacts with an active site residue to form a covalent bond, resulting in the inactivated enzyme (E-I). This step is characterized by a first-order rate constant of inactivation, kinact.

E·I → E-I

Detailed Research Findings

Specific kinetic parameters such as Ki, kinact, and kinact/Ki for this compound are not reported in the available scientific literature. Consequently, data tables detailing these specific interactions cannot be provided at this time.

However, studies on similar compounds, such as N-tosyl-L-lysine chloromethyl ketone (TLCK) and N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), have demonstrated their efficacy as irreversible inhibitors of trypsin-like and chymotrypsin-like serine proteases, respectively. For instance, TLCK has been shown to inhibit protein kinase C with an IC50 in the millimolar range, suggesting that the lysyl moiety is recognized by the enzyme's active site. The presence of the phenylalanine and lysine residues in this compound suggests that it would likely target proteases with a specificity for these amino acids at the P1 and P2 positions of their substrates.

The inhibitory activity of chloromethylketones can also extend to cysteine proteases, where the active site cysteine residue acts as the nucleophile for the alkylation reaction. The rate of inactivation in these cases is also dependent on the affinity of the peptidyl portion of the inhibitor for the enzyme's substrate-binding pockets.

Due to the absence of specific published research on the kinetic characterization of this compound, the following data tables remain unpopulated.

Data Tables

Table 1: Kinetic Parameters of this compound Inhibition against Target Proteases

Enzyme TargetKi (μM)kinact (s-1)kinact/Ki (M-1s-1)
Data not availableData not availableData not availableData not available

Table 2: Comparative IC50 Values of this compound against Various Proteases

EnzymeIC50 (nM)
Data not availableData not available

Biochemical and Cellular Applications in Protease Research

In Vitro Enzyme Activity Modulation Studies

The in vitro assessment of inhibitors like Z-Phe-Lys(Boc)-COCH2Cl is foundational to understanding their potency, selectivity, and mechanism of action. These studies involve detailed kinetic analyses and carefully optimized enzyme assays.

Enzyme Assay Development and Optimization for this compound Analogs

The development of robust enzyme assays is a critical first step for evaluating the inhibitory activity of this compound and its analogs. These assays are designed to monitor the activity of a target protease, typically a cysteine or serine protease that recognizes the Phe-Lys motif.

Key Components of Assay Development:

Substrate Selection: Assays commonly employ a fluorogenic or chromogenic substrate that, upon cleavage by the protease, releases a detectable signal. For proteases targeted by a Phe-Lys recognition sequence, a substrate such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is often used, where AMC is a fluorescent leaving group.

Buffer Conditions: Optimization of pH, ionic strength, and temperature is crucial to ensure the target enzyme is in its most active and stable state. Assay buffers for caspases, for example, often include a reducing agent like dithiothreitol (B142953) (DTT) and a chelating agent like EDTA.

Enzyme Concentration: The concentration of the protease is carefully chosen to ensure that the rate of substrate cleavage is linear over the course of the measurement period, allowing for accurate determination of inhibitory effects.

Assays are typically performed in microplate format to enable high-throughput screening of various inhibitor concentrations or different analog compounds.

Determination of Inhibition Constants (e.g., IC50, kobs/[I])

For irreversible inhibitors like this compound, which form a covalent bond with the target enzyme, standard IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be misleading as they are time-dependent. While IC50 values are often determined at a fixed time point for initial screening, a more accurate measure of inhibitory potency is the second-order rate constant, often expressed as kobs/[I] or kinact/Ki.

Methodology for Determining Inhibition Constants:

Time-Dependent Inhibition: The protease is incubated with various concentrations of the inhibitor. At specific time intervals, aliquots are removed, and the remaining enzyme activity is measured by adding the fluorogenic substrate.

Calculation of kobs: For each inhibitor concentration [I], the observed rate of inactivation (kobs) is determined by plotting the natural log of the remaining enzyme activity against time.

Determination of kobs/[I]: The values of kobs are then plotted against the corresponding inhibitor concentrations [I]. For a simple irreversible inhibitor, this plot should be linear, and the slope of the line provides the second-order rate constant kobs/[I], which reflects the covalent modification efficiency.

This kinetic parameter allows for a standardized comparison of the potency of different irreversible inhibitors.

Cellular Perturbation Studies Utilizing this compound Analogs

Moving from in vitro systems to cellular models allows for the investigation of a protease's function in a more biologically relevant context. Analogs of this compound can be used to perturb cellular processes and identify the physiological roles of their target enzymes.

Investigations in Non-Human Cellular Models

Non-human cellular models, such as rodent cell lines or primary cells, are frequently used to study the effects of specific protease inhibitors. By treating these cells with a this compound analog, researchers can observe the downstream consequences of inhibiting a particular protease. For instance, peptidyl chloromethyl ketones like N-tosyl-L-lysinyl-chloromethylketone (TLCK) have been used in various cell lines, such as the human promyelocytic leukemia cell line HL-60, to study their effects on cell death pathways. sci-hub.se Such studies can reveal the involvement of the target protease in processes like apoptosis, cell cycle regulation, or inflammatory signaling.

Subcellular Localization and Activity Modulation (e.g., Cytosolic vs. Lysosomal Activity)

Understanding where a protease is active within a cell is crucial to defining its function. Chemical probes based on the this compound scaffold can be modified with reporter tags (e.g., fluorophores or biotin) to visualize the location of active enzymes. These activity-based probes (ABPs) covalently bind to their target, allowing for the detection of active enzyme populations within specific subcellular compartments like the cytosol, mitochondria, or lysosomes. The development of "smart" ABPs, which generate a fluorescent signal only upon reacting with the target enzyme, is a sophisticated strategy to monitor the dynamics of enzyme activity in its native state within living cells. rsc.org For example, this approach has been used to detect the subcellular activity of asparaginyl endopeptidase in cancer cells. rsc.org

Application as Affinity Labels and Chemical Probes in Proteomics

The covalent and specific nature of peptidyl chloromethyl ketones makes them excellent tools for proteomics. They can be used as affinity labels or as the reactive component of activity-based probes to identify and profile protease activity across a complex proteome.

The core principle of affinity labeling is to use a molecule that mimics the enzyme's natural substrate to deliver a reactive group to the active site, leading to irreversible modification. Peptides ending in a lysine (B10760008) chloromethyl ketone are effective affinity labels for enzymes with trypsin-like specificity. chemrxiv.orgnih.gov The specificity of the labeling can be modulated by altering the peptide sequence; for instance, Ala-Phe-Lys-CH₂Cl was shown to inactivate plasma kallikrein but not the closely related enzyme thrombin. chemrxiv.org

In the context of chemical proteomics, a this compound analog can be modified with a reporter tag, such as biotin (B1667282) or a clickable alkyne group. rsc.org This creates an activity-based probe that can be introduced to a cell lysate or even live cells. The probe will only bind to and label active proteases that recognize its peptide sequence. After labeling, the proteome is typically processed, and the tagged proteins are enriched (e.g., using streptavidin beads for biotinylated probes) and subsequently identified by mass spectrometry. This powerful technique, known as Activity-Based Protein Profiling (ABPP), allows for a direct readout of the functional state of specific proteases within a complex biological sample, providing insights that are not attainable through traditional protein abundance measurements alone. nih.govnih.gov

Covalent Labeling Strategies for Active Site Residue Identification

The chemical compound this compound is a specialized tool used in biochemistry to identify the active site residues of certain proteases, particularly cysteine proteases. stanford.eduresearchgate.net This molecule acts as an affinity label, a type of irreversible inhibitor designed to bind to a specific site on an enzyme and then form a permanent covalent bond.

The process leverages the compound's distinct structural components:

Peptide Recognition Sequence (Z-Phe-Lys): The N-terminally protected dipeptide, Z-phenylalanyl-lysyl, mimics the natural substrate of certain proteases. This allows the molecule to be selectively guided to the enzyme's active site, the region responsible for catalysis.

Reactive Warhead (-COCH2Cl): The chloromethylketone group is an electrophilic "warhead." Once the peptide portion of the molecule is bound within the active site, this reactive group is perfectly positioned to be attacked by a nearby nucleophilic amino acid residue.

Protecting Groups (Z and Boc): The benzyloxycarbonyl (Z) group on the phenylalanine and the tert-butyloxycarbonyl (Boc) group on the lysine side chain prevent unwanted reactions at these positions, ensuring the specificity of the interaction.

The labeling mechanism involves the nucleophilic residue in the protease's active site—typically the thiol group of a cysteine—attacking the carbon atom of the chloromethylketone. This results in the displacement of the chloride ion and the formation of a stable, irreversible thioether bond between the enzyme and the inhibitor. stanford.edu

Once the protease is covalently labeled and inactivated, researchers can pinpoint the exact location of the modification. The standard procedure involves:

Proteolytic Digestion: The labeled enzyme is broken down into smaller peptide fragments using other, non-specific proteases.

Fragment Separation: The resulting mixture of peptides is separated, often using high-performance liquid chromatography (HPLC).

Mass Spectrometry Analysis: The fragments are then analyzed using tandem mass spectrometry (MS/MS). ubc.ca

By comparing the mass spectra of digests from both the labeled and unlabeled enzyme, a peptide with an increased mass corresponding to the Z-Phe-Lys(Boc)-COCH2 moiety can be identified. ubc.ca Further fragmentation analysis of this specific peptide reveals the exact amino acid that was covalently modified, thus identifying it as a critical component of the enzyme's active site. ubc.ca

Interactive Data Table: Targeted Proteases and Active Site Residues

Use in Protease Profiling and Activity-Based Protein Profiling (ABPP)

This compound is a foundational structure for developing more complex chemical tools known as activity-based probes (ABPs) for use in Activity-Based Protein Profiling (ABPP). nih.govnih.gov ABPP is a powerful chemoproteomic technique that allows for the assessment of the functional state of entire enzyme families directly within complex biological samples, such as cell lysates or tissues. nih.govnih.gov

Unlike methods that measure protein abundance, ABPP specifically targets and labels active enzymes, providing a direct readout of enzymatic function. nih.gov Probes based on the this compound scaffold are designed to covalently bind to the active site of specific proteases in an activity-dependent manner. stanford.edunih.gov

An activity-based probe typically consists of three key components: nih.govnih.gov

Recognition Element: A sequence, such as a dipeptide, that directs the probe to a specific class of enzymes.

Reactive Group (Warhead): An electrophilic group, like a chloromethylketone, that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov

Reporter Tag: A molecule used for detection and analysis, which can be a fluorophore (like TAMRA) for visualization or a biotin tag for affinity purification and subsequent identification by mass spectrometry. plos.org

For ABPP applications, the this compound structure is modified to include a reporter tag. When this modified probe is introduced into a proteome, it selectively labels active proteases that recognize the Phe-Lys sequence. Inactive enzymes, or those whose active sites are blocked by endogenous inhibitors, will not react with the probe. epa.gov

This technique enables researchers to:

Profile Enzyme Activity: By using a fluorescently tagged probe, researchers can separate the proteome by SDS-PAGE and visualize the labeled (active) proteases using in-gel fluorescence scanning. universiteitleiden.nl This allows for a direct comparison of protease activity levels between different biological states (e.g., healthy vs. diseased).

Identify Novel Protease Targets: Using a biotin-tagged probe, the labeled proteases can be enriched from the complex mixture using streptavidin affinity chromatography. These captured proteins can then be identified and quantified using mass spectrometry-based proteomics.

Screen for Inhibitor Specificity: ABPP can be used in a competitive format to determine the potency and selectivity of new inhibitor compounds. nih.gov A biological sample is pre-incubated with a potential inhibitor before adding the ABP. A potent and selective inhibitor will block the active site of its target protease, preventing labeling by the ABP, which is observed as a decrease in the corresponding signal.

Interactive Data Table: Components of Activity-Based Probes

Structure Activity Relationship Sar Studies and Rational Design

Impact of Amino Acid Residues on Inhibitor Potency and Selectivity

The amino acid residues at the P1 and P2 positions of a peptide inhibitor, corresponding to the Lys and Phe residues in Z-Phe-Lys(Boc)-COCH2Cl respectively, play a pivotal role in determining its potency and selectivity. These residues interact with the S1 and S2 pockets of the target protease, and the nature of these interactions governs the binding affinity.

The P1 residue (Lysine in this case) is often a primary determinant of selectivity. Proteases typically have a preference for certain amino acid residues at the P1 position, which fits into the S1 binding pocket of the enzyme. For trypsin-like proteases, a basic residue such as lysine (B10760008) or arginine at P1 is often preferred due to the presence of an acidic residue (like aspartate) at the bottom of the S1 pocket, leading to favorable electrostatic interactions. The tert-butoxycarbonyl (Boc) protecting group on the side chain of lysine in this compound serves to modulate its properties, potentially affecting solubility and interaction with the S1' subsite or surrounding solvent.

Systematic modifications of the P1 and P2 residues have been a cornerstone of SAR studies for peptidyl protease inhibitors. For instance, replacing Phenylalanine at P2 with a smaller, less hydrophobic residue like Alanine would likely result in a significant decrease in inhibitory activity. Conversely, strategic substitutions at the P1 and P2 positions can be used to fine-tune the selectivity of the inhibitor for a specific protease over others.

Illustrative Data on the Impact of P1 and P2 Residues on Inhibitor Potency:

Inhibitor AnalogP2 ResidueP1 ResidueTarget ProteaseRelative Potency
Analog APhenylalanineLysineTrypsin-like Protease XHigh
Analog BAlanineLysineTrypsin-like Protease XLow
Analog CPhenylalanineArginineTrypsin-like Protease XHigh
Analog DPhenylalanineGlutamineTrypsin-like Protease XModerate

Note: This table is illustrative and based on general principles of protease inhibition by peptidyl chloromethyl ketones. The relative potencies are conceptual and intended to demonstrate the impact of amino acid substitutions.

Modifications of the C-terminal Chloromethyl Ketone Warhead

The C-terminal chloromethyl ketone (-COCH2Cl) group is the reactive moiety, or "warhead," responsible for the irreversible inhibition of the target protease. The mechanism involves the formation of a hemiketal intermediate with the active site serine or cysteine, followed by the alkylation of a nearby histidine residue by the chloromethyl group, leading to a stable covalent bond.

The reactivity of the chloromethyl ketone can be modulated to improve selectivity and reduce off-target effects. While highly reactive warheads can lead to potent inhibition, they may also react indiscriminately with other biological nucleophiles, causing toxicity. SAR studies have explored various modifications to this warhead.

One common modification is the replacement of the chlorine atom with other halogens. For example, fluoromethyl ketones are generally less reactive than their chloromethyl counterparts. This reduced reactivity can lead to greater selectivity, as the initial reversible binding of the peptide portion of the inhibitor becomes more critical for positioning the warhead for a successful covalent reaction. Bromomethyl ketones, on the other hand, are typically more reactive.

Other modifications include the introduction of different leaving groups or the alteration of the ketone's electronic properties to fine-tune its electrophilicity. The goal of these modifications is to strike a balance between sufficient reactivity for potent on-target inhibition and minimal non-specific reactions.

Illustrative Data on the Impact of Warhead Modification on Inhibitor Activity:

Warhead ModificationReactivitySelectivity
-COCH2F (Fluoromethyl ketone)LowerHigher
-COCH2Cl (Chloromethyl ketone)ModerateModerate
-COCH2Br (Bromomethyl ketone)HigherLower
Acyloxymethyl ketoneVariableVariable

Note: This table provides a conceptual overview of the general trends observed with different warhead modifications in peptidyl inhibitors.

Influence of N-terminal Protecting Groups on Biological Activity

The N-terminal protecting group, which is a benzyloxycarbonyl (Z) group in this compound, can significantly influence the inhibitor's biological activity. nih.govnih.gov This group can affect several properties of the molecule, including its solubility, membrane permeability, and interactions with the protease outside of the primary binding pockets (S1, S2, etc.).

In contrast to the Z-group, other protecting groups like the tert-butoxycarbonyl (Boc) group are also commonly used in peptide synthesis. The Boc group is also hydrophobic but has a different size and shape. Comparing the activity of inhibitors with different N-terminal protecting groups can reveal important insights into the steric and electronic requirements for optimal binding. For some proteases, a smaller N-terminal group might be preferred to avoid steric clashes, while for others, a larger, more hydrophobic group like the Z-group may be beneficial. The choice of the N-terminal protecting group is therefore a critical aspect of the rational design of potent and selective inhibitors.

Illustrative Data on the Influence of N-terminal Protecting Groups:

N-terminal GroupKey PropertiesPotential Impact on Activity
Z (Benzyloxycarbonyl)Bulky, Aromatic, HydrophobicCan enhance hydrophobic interactions; may influence peptide conformation. nih.gov
Boc (tert-Butoxycarbonyl)Bulky, Aliphatic, HydrophobicCan also enhance hydrophobic interactions; different steric profile from Z.
AcetylSmall, Less HydrophobicMay be preferred if the N-terminal region of the binding site is sterically constrained.

Note: This table illustrates the general properties of common N-terminal protecting groups and their potential influence on the biological activity of peptide inhibitors.

Computational Approaches in Peptidomimetic Design for Chloromethyl Ketones

Computational chemistry and molecular modeling have become indispensable tools in the rational design of protease inhibitors, including peptidomimetic chloromethyl ketones. These approaches provide valuable insights into the molecular interactions between the inhibitor and its target enzyme, guiding the design of new analogs with improved properties.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand (the inhibitor) within the active site of a receptor (the protease). For this compound, docking studies can help visualize how the Phenylalanine and Lysine residues occupy the S2 and S1 pockets, respectively, and how the N-terminal Z-group and the C-terminal chloromethyl ketone are oriented. This information can be used to propose modifications that enhance binding affinity or selectivity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-protease complex. MD simulations can reveal the flexibility of the inhibitor and the enzyme, the stability of key interactions over time, and the role of solvent molecules in the binding process. This information is crucial for understanding the thermodynamics and kinetics of inhibitor binding.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with inhibitory potency, QSAR models can be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

These computational approaches, often used in combination, allow for a more efficient exploration of the vast chemical space of possible inhibitor structures. They help to rationalize experimental SAR data and to generate new hypotheses for the design of next-generation inhibitors with improved therapeutic potential.

Future Directions and Advanced Research Perspectives

Development of Next-Generation Protease Inhibitors with Enhanced Specificity

The development of next-generation protease inhibitors is a primary focus of ongoing research, with a significant emphasis on improving selectivity to minimize off-target effects. While peptidyl chloromethyl ketones are effective, research has highlighted that analogous compounds, such as peptidyl fluoromethyl ketones (FMKs), exhibit lower reactivity towards nucleophiles, which can translate to greater selectivity. mdpi.com The future in this area involves leveraging the structural framework of inhibitors like Z-Phe-Lys(Boc)-COCH2Cl to design novel compounds with superior specificity.

Strategies to achieve this include:

Modification of the Peptide Backbone: Altering the amino acid sequence can fine-tune the inhibitor to match the substrate specificity of a target protease more precisely. rsc.org By mimicking the natural substrate sequence that a protease recognizes, inhibitors can be designed for highly specific target-based inhibition. rsc.orgmdpi.com

Warhead Optimization: Replacing the chloromethyl ketone "warhead" with alternative reactive groups is a key area of exploration. For instance, fluoromethyl ketones are often preferred due to their increased stability and selectivity compared to their chloro- and bromo-analogs. mdpi.commdpi.com

Elaborating Structure-Activity Relationships (SAR): Systematic modifications to the inhibitor's structure can lead to dramatic improvements in potency against wild-type proteases and can help overcome viral resistance to first-generation inhibitors. nih.gov

These developmental efforts aim to create inhibitors that are not only potent but also highly selective for their intended protease targets, a critical factor in developing safer and more effective therapeutic agents.

Exploration of Novel Biological Targets and Pathophysiological Pathways

While this compound and similar compounds are known inhibitors of certain proteases, a significant avenue for future research is the identification of new biological targets. These inhibitors serve as powerful chemical probes to explore the roles of proteases in various diseases. nih.gov

Future research directions include:

Target Deconvolution: Using these inhibitors in complex biological systems to identify the specific proteases involved in various cellular processes. For example, peptidyl chloromethyl ketones have been adapted as affinity labels to selectively tag and identify proteases in intricate biological mixtures. nih.gov

Drug Delivery Systems (DDS): Integrating peptidyl chloromethyl ketones into targeted drug delivery systems is a promising strategy. For instance, a tripeptide chloromethyl ketone has been coupled with a cytotoxin to specifically target cancer cells that overexpress certain receptors, demonstrating a novel approach to cancer chemotherapy. researchgate.net

Investigating New Disease Models: Applying these inhibitors to study the function of proteases in diseases where their roles are not yet fully understood, such as in neurodegenerative disorders or inflammatory conditions. researchgate.net

This exploration is crucial for uncovering new therapeutic opportunities and for gaining a deeper understanding of the complex interplay of proteases in health and disease.

Integration with Advanced Analytical and Proteomic Technologies

The synergy between peptidyl chloromethyl ketones and modern analytical techniques is expanding the frontiers of proteomics and chemical biology. These inhibitors can be modified to serve as versatile tools for advanced applications.

Key areas of integration include:

Affinity Labeling for Mass Spectrometry: Peptidyl chloromethyl ketones can be designed to include tags or labels, such as tyrosine residues for radioiodination. nih.govbohrium.com This allows for the specific labeling and subsequent identification of target proteases within a complex proteome using mass spectrometry.

Fluorescent Probes: The development of fluorescently labeled irreversible inhibitors allows for the visualization and tracking of protease activity in real-time within cellular systems. mdpi.com This provides invaluable insights into the spatial and temporal regulation of protease function.

Chemical Probes for Target Validation: These compounds are used to validate new enzymatic targets. By selectively inhibiting a specific protease, researchers can study the resulting biological effects and confirm the enzyme's role in a particular pathway or disease state. nih.gov

The following table summarizes the integration of peptidyl ketones with various technologies:

TechnologyApplication of Peptidyl KetoneResearch Outcome
Mass SpectrometryUse as an affinity label to covalently bind and tag target proteases.Identification and quantification of specific proteases in complex biological samples.
Fluorescence MicroscopyIncorporation of a fluorescent tag into the inhibitor structure.Real-time imaging of protease activity and localization within living cells.
Drug Delivery SystemsCoupling the inhibitor to a homing device or cytotoxic agent.Targeted delivery of therapeutic agents to specific cell types, such as cancer cells. researchgate.net

Methodological Advancements in Peptidyl Chloromethyl Ketone Synthesis and Purification

The accessibility and purity of peptidyl chloromethyl ketones are critical for their successful application in research. Consequently, ongoing efforts are focused on improving the methods for their synthesis and purification.

Advancements in this area include:

Solid-Phase Peptide Synthesis (SPPS): The adaptation of synthesis methods to solid-phase techniques allows for the more efficient and streamlined production of peptidyl ketones. rsc.org Improved methods focus on the efficient introduction of the reactive ketone functionality at the C-terminus of the peptide sequence. rsc.orgnih.gov

Novel Synthetic Routes: Researchers are continuously exploring new chemical reactions to synthesize the chloromethyl ketone group. This includes methods starting from diazomethyl ketones or exploring alternative pathways to improve yield and reduce side products. mdpi.comrsc.org For instance, the synthesis of related peptidyl fluoromethyl ketones has seen various approaches, including halogen-exchange reactions and epoxide ring-opening strategies. mdpi.com

Advanced Purification Techniques: The standard method for purifying these compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com Future developments may involve more advanced chromatographic techniques, such as multicolumn countercurrent solvent gradient purification (MCSGP), which can increase yield and reduce solvent consumption, making the process more sustainable and scalable. bachem.com

The table below details some of the methods used in the synthesis and purification of these compounds:

ProcessMethodDescription
SynthesisSolid-Phase Peptide Synthesis (SPPS)Allows for the stepwise assembly of the peptide chain on a solid support, simplifying the purification of intermediates. rsc.org
SynthesisSolution-Phase SynthesisInvolves carrying out reactions in a solvent; can be advantageous for large-scale production.
PurificationReversed-Phase HPLC (RP-HPLC)A standard and highly effective method for separating the target peptide from impurities based on hydrophobicity. bachem.com
PurificationFlash ChromatographyUsed for preparative separation of compounds, often as a preliminary purification step. nih.gov

Q & A

Q. What are the critical steps in synthesizing Z-Phe-Lys(Boc)-COCH2Cl, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves: (i) Solid-phase peptide synthesis (SPPS) to assemble the Z-Phe-Lys(Boc) backbone. (ii) Boc protection of the lysine side chain to prevent undesired reactions. (iii) Introduction of the chloromethyl ketone group (-COCH2Cl) via reaction with chloroacetic acid derivatives. Purity is ensured using reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) and characterized by 1H^1H-NMR (500 MHz, DMSO-d6) and ESI-MS. Reproducibility requires strict anhydrous conditions and inert atmosphere during Boc deprotection .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and Boc protection integrity.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected: 560.1 g/mol).
  • HPLC : Purity assessment (>95% by peak integration at 220 nm).
  • FT-IR : To validate carbonyl and amide bond stretches.
    Cross-referencing with synthetic intermediates’ spectral data is critical for unambiguous identification .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and room temperature (degradation control).
  • Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).
  • Use LC-MS to identify degradation products (e.g., hydrolysis of the chloromethyl ketone group).
  • Buffer stability: Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess physiological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected 1H^1H-NMR shifts)?

  • Methodological Answer :
  • Step 1 : Confirm purity via HPLC; impurities may cause signal splitting.
  • Step 2 : Compare observed shifts with literature data for similar Boc-protected peptides.
  • Step 3 : Test solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts.
  • Step 4 : Re-synthesize the compound to rule out batch-specific anomalies.
    Contradictions often arise from solvent interactions, residual moisture, or incomplete Boc deprotection. Document solvent history and drying protocols meticulously .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer :
  • Optimize Coupling Conditions : Use HOBt/DIC for efficient amide bond formation; monitor by Kaiser test.
  • Side Reaction Mitigation : Add scavengers (e.g., thioanisole) during chloromethylation to quench electrophilic byproducts.
  • Temperature Control : Maintain 0–4°C during Boc deprotection (using TFA) to reduce racemization.
  • Statistical Design : Apply factorial experiments (e.g., varying equivalents of chloroacetic acid) to identify yield-limiting factors .

Q. How can this compound be applied in protease inhibition studies, and what methodological controls are required?

  • Methodological Answer :
  • Application : As a chloromethyl ketone inhibitor, it covalently modifies active-site serine in proteases (e.g., trypsin-like enzymes).
  • Controls :
  • Include a non-reactive analog (e.g., Z-Phe-Lys(Boc)-COCH3) to confirm specificity.
  • Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (KiK_i).
  • Validate irreversible binding via SDS-PAGE (shift in enzyme molecular weight).
  • Safety : Handle chloromethyl ketones in a fume hood due to alkylating agent toxicity .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies involving this compound?

  • Methodological Answer :
  • PICO Framework :
  • Population : Target enzyme (e.g., thrombin).
  • Intervention : Inhibition by this compound.
  • Comparison : Existing inhibitors (e.g., PPACK).
  • Outcome : IC50, selectivity ratio.
  • FINER Criteria :
  • Feasible : Scale synthesis to 100 mg batches.
  • Novel : Explore dual-action inhibitors by modifying the lysine side chain.
  • Ethical : Adopt safe handling protocols for cytotoxic compounds.
    Align objectives with gaps in protease inhibitor literature .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound bioactivity data?

  • Methodological Answer :
  • Root Cause Analysis : Check HPLC purity, storage conditions, and synthesis logs for deviations.
  • Statistical Tools : Use ANOVA to compare bioactivity across batches; exclude outliers via Grubbs’ test.
  • Blind Testing : Re-test old batches alongside new syntheses in a blinded setup.
    Variability often stems from trace moisture during chloromethylation or incomplete Boc removal .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer :
  • Detailed Logs : Record reaction times, temperatures, solvent grades, and intermediate yields.
  • Metadata : Include NMR spectrometer settings (e.g., pulse width, solvent suppression).
  • Open Data : Share raw HPLC chromatograms and MS spectra in supplementary files.
    Follow Beilstein Journal guidelines for experimental rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.